molecular formula C26H29FIN3O2 B046213 Niasp CAS No. 124654-22-4

Niasp

Número de catálogo B046213
Número CAS: 124654-22-4
Peso molecular: 561.4 g/mol
Clave InChI: ATXGTUVMXAHMLW-PJQLUOCWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Niasp is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It is also known as nicotinic acid N-methyltransferase inhibitor or 1-methylnicotinamide chloride. Niasp is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. In

Mecanismo De Acción

Niasp exerts its therapeutic effects by inhibiting the activity of NNMT, an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. NNMT is involved in the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), which has been shown to have anti-inflammatory and anti-tumor effects. By inhibiting NNMT, Niasp increases the levels of nicotinamide and decreases the levels of 1-MNA, leading to its therapeutic effects.

Efectos Bioquímicos Y Fisiológicos

Niasp has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Niasp has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, Niasp has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Niasp in lab experiments is its specificity for NNMT inhibition. This allows for the study of the specific effects of NNMT inhibition without interference from other metabolic pathways. Additionally, Niasp has been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
One limitation of using Niasp in lab experiments is its potential for off-target effects. While Niasp is specific for NNMT inhibition, it may also interact with other enzymes or pathways, leading to unintended effects. Additionally, the optimal dosage and treatment duration of Niasp for different medical conditions are still not well-established, which may limit its clinical application.

Direcciones Futuras

There are several future directions for the study of Niasp. One direction is the development of more potent and selective NNMT inhibitors. This may lead to the development of more effective therapeutic agents for the treatment of various medical conditions. Another direction is the investigation of the potential synergistic effects of Niasp with other therapeutic agents. Finally, the clinical application of Niasp in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease should be further explored.

Métodos De Síntesis

The synthesis of Niasp involves the reaction of nicotinamide with formaldehyde and hydrochloric acid. The resulting product is then purified and crystallized to obtain Niasp. The chemical structure of Niasp is shown below:

Aplicaciones Científicas De Investigación

Niasp has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Niasp has also been studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.

Propiedades

Número CAS

124654-22-4

Nombre del producto

Niasp

Fórmula molecular

C26H29FIN3O2

Peso molecular

561.4 g/mol

Nombre IUPAC

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+

Clave InChI

ATXGTUVMXAHMLW-PJQLUOCWSA-N

SMILES isomérico

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F

SMILES canónico

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F

Sinónimos

(E)-N-(iodoallyl)spiperone
(Z)-N-(iodoallyl)spiperone
N-(iodoallyl)spiperone
N-(iodoallyl)spiperone, (Z) isomer
NIASP

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.